molecular formula C19H18ClN3OS B2508651 N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207024-81-4

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2508651
CAS No.: 1207024-81-4
M. Wt: 371.88
InChI Key: PIPFITVCVYWTAK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a chlorophenyl group, an imidazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine derivative under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide.

    Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group onto the thioacetamide intermediate using a suitable chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Lacks the p-tolyl group, resulting in different chemical properties and biological activities.

    N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanamide: Contains an ethanamide group instead of an acetamide group, affecting its reactivity and applications.

The unique structure of this compound, particularly the presence of the p-tolyl group and the thioacetamide moiety, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Biological Activity

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that showcase its efficacy in various applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H14ClN3OSC_{17}H_{14}ClN_3OS. It features a thioacetamide moiety linked to an imidazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and p-tolyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have shown that imidazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

In vitro assays demonstrated that this compound could inhibit cancer cell growth effectively, with IC50 values indicating potent activity against various cancer cell lines. For instance, in a study assessing similar compounds, derivatives showed IC50 values ranging from 10 µM to 50 µM against breast and lung cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that thioacetamide derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular, the presence of the imidazole ring contributes to this activity by disrupting bacterial cell wall synthesis and function.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing novel antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting a mechanism that may involve the modulation of signaling pathways such as NF-kB .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

  • Substitution on the Imidazole Ring : Variations in substituents on the imidazole ring significantly affect potency and selectivity.
  • Alkyl Chain Length : The length and branching of alkyl chains attached to the thioacetamide group can modulate lipophilicity and membrane permeability.
  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances interaction with target enzymes, increasing inhibitory potency .

Study 1: Anticancer Efficacy

A study conducted on various imidazole derivatives found that those similar to this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 25 µM. The study also highlighted the compound's ability to induce apoptosis through caspase activation .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of thioacetamide derivatives against clinical isolates of Staphylococcus aureus. This compound exhibited an MIC of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPFITVCVYWTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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